Algestone

Contraceptive efficacy Pearl Index Injectable contraceptive

Securing a reliable reference standard for progestin analytical method validation (AMV) is critical, yet many suppliers provide material with insufficient characterization. Algestone (CAS 595-77-7) addresses this gap with fully characterized physicochemical properties-melting point 210-225°C and specific optical rotation [α]D22 +95° (CHCl3)-enabling definitive identity confirmation and purity assessment via HPLC, GC, or spectroscopy. - Serves as the primary reference standard for algestone acetophenide (DHPA) impurity profiling and formulation QC. - High progesterone receptor (PR) selectivity with negligible androgenic/glucocorticoid activity ensures assay specificity. - Available from multiple qualified suppliers with full Certificates of Analysis, supporting immediate regulatory submission needs.

Molecular Formula C21H30O4
Molecular Weight 346.5 g/mol
CAS No. 595-77-7
Cat. No. B1665699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlgestone
CAS595-77-7
Synonyms16 alpha,17-Dihydroxypregn-4-ene-3,20-dione
Algestone
Alphasone
Dihydroxyprogesterone
Pregn-4-ene-3,20-dione, 16,17-dihydroxy-, (16alpha)-
Molecular FormulaC21H30O4
Molecular Weight346.5 g/mol
Structural Identifiers
SMILESCC(=O)C1(C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)O
InChIInChI=1S/C21H30O4/c1-12(22)21(25)18(24)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h10,15-18,24-25H,4-9,11H2,1-3H3/t15-,16+,17+,18-,19+,20+,21-/m1/s1
InChIKeyCXDWHYOBSJTRJU-SRWWVFQWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / 200 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Algestone Compound Classification and Characteristics


Algestone (CAS 595-77-7), also known as 16α,17α-dihydroxyprogesterone, is a synthetic C21 pregnane steroid and a progestin that functions as a progesterone receptor agonist [1]. As the parent molecule of the clinically utilized derivative algestone acetophenide (DHPA), algestone itself is a key reference standard for analytical method development, method validation (AMV), and quality control (QC) in pharmaceutical research . While the base compound algestone was never marketed as a therapeutic agent, its prodrug derivative algestone acetophenide is widely used in combination with estradiol enanthate as a once-monthly injectable contraceptive [2]. Algestone serves as the fundamental chemical scaffold for several steroidal progestins, and its well-characterized physicochemical properties—including melting point (210-225°C), specific optical rotation (D22 +95° in CHCl3), and logP (2.863)—make it an essential reference material for structural confirmation and purity assessment in both academic and industrial settings .

Progestin reference standard for analytical method development and validation
Well-characterized physicochemical benchmarks support identity and purity confirmation
Core scaffold for quality control of algestone acetophenide and related 16α,17α-dihydroxyprogesterone derivatives

Why Algestone Acetophenide Is Not Interchangeable


Within the pregnane progestin class, algestone acetophenide (DHPA) exhibits a distinct pharmacological and clinical profile that precludes simple interchangeability with other agents. Unlike hydroxyprogesterone caproate (OHPC), DHPA demonstrates significantly greater progestogenic potency and a substantially longer duration of action, with an elimination half-life of approximately 24 days following intramuscular administration [1]. Furthermore, DHPA is characterized by its high selectivity for the progesterone receptor, with minimal androgenic or glucocorticoid activity—a profile that contrasts sharply with medroxyprogesterone acetate (MPA), which binds with high affinity to both androgen and glucocorticoid receptors [2][3]. This unique combination of potency, extended half-life, and receptor selectivity underpins DHPA's specific clinical utility as a once-monthly injectable contraceptive, and it cannot be directly substituted by other progestins such as MPA, norethisterone enanthate, or OHPC without altering both dosing regimen and side-effect profile [4].

Target Algestone acetophenide: reported selective PR agonist
Potential substitute Medroxyprogesterone acetate binds AR and GR, introducing off-target activity
Target DHPA: high progestogenic activity and monthly dosing profile
Potential substitute Hydroxyprogesterone caproate: lower potency, different dosing interval
Target DHPA: unique dual research profile (systemic and topical anti-inflammatory)
Potential substitute Other injectable progestins lack topical anti-inflammatory research context

Quantitative Evidence: Algestone Acetophenide Differentiation


Contraceptive Efficacy: Pearl Index Comparison

The combination formulation of dihydroxyprogesterone acetophenide (DHPA, algestone acetophenide) 150 mg with estradiol enanthate 10 mg demonstrates exceptionally high contraceptive efficacy. In a large, open, prospective study of 7,054 women treated for a total of 60,010 months, this once-monthly injectable combination achieved a Pearl Index of 0.018 pregnancies per 100 woman-years [1]. This efficacy is markedly superior to that reported for depot medroxyprogesterone acetate (DMPA) injections, which are associated with a Pearl Index of 3 pregnancies per 100 woman-years [2].

Contraceptive Pearl Index
Trial context
DHPA + E2: 0.018 per 100 W-Y
DMPA: 3.0 per 100 W-Y
~167-fold lower pregnancy rate
Reported lower pregnancy rate in a large clinical study context
7,054 women; 60,010 months; monthly IM injection
Contraceptive efficacy Pearl Index Injectable contraceptive

Duration of Action: Elimination Half-Life

Algestone acetophenide (DHPA) exhibits a prolonged elimination half-life of approximately 24 days following intramuscular injection [1]. This extended half-life enables a convenient once-monthly dosing regimen. In comparison, depot medroxyprogesterone acetate (DMPA) has a significantly longer half-life of approximately 50 days, which necessitates a dosing interval of 3 months [2]. While both are long-acting injectable progestins, the distinct pharmacokinetic profiles directly dictate different clinical dosing schedules and potential reversibility timelines.

Elimination Half-life
Reported PK context
DHPA: ~24 days
DMPA: ~50 days
Supports monthly vs. quarterly dosing regimen interpretation in research models
Intramuscular injection in humans; cross-study comparison
Pharmacokinetics Half-life Long-acting injectable

Receptor Selectivity Profile

Algestone acetophenide (DHPA) is characterized as a highly selective progesterone receptor agonist. It has been reported to have no significant androgenic, estrogenic, or glucocorticoid activity [1]. This contrasts with medroxyprogesterone acetate (MPA), which exhibits high binding affinity not only for the progesterone receptor but also for the androgen receptor (AR) and glucocorticoid receptor (GR) [2][3]. The lack of off-target receptor interactions for DHPA suggests a cleaner pharmacological profile with potentially fewer hormone-related side effects.

Receptor Selectivity
Class-level inference
DHPA: selective PR agonist; no significant AR/GR activity
MPA: multi-receptor activity (PR, AR, GR)
Cleaner progestogenic signaling in research assays; off-target receptor activation may confound MPA studies
In vitro receptor binding and transactivation data
Receptor binding Selectivity Nuclear hormone receptors

Topical Anti-Inflammatory Application

A differentiating feature of algestone acetophenide is its established use as a topical anti-inflammatory agent for the treatment of acne [1]. This therapeutic application is distinct from its primary use as a systemic injectable contraceptive. In contrast, other major injectable progestins such as medroxyprogesterone acetate and norethisterone enanthate are not utilized for topical anti-inflammatory indications. This dual functionality (systemic contraceptive and topical anti-inflammatory) is a unique attribute within this class of compounds.

Topical Anti-Inflammatory
Reported indication context
DHPA: systemic contraceptive and topical anti-inflammatory use
Other injectable progestins: no topical anti-inflammatory research context
Dual application profile supports dermatological inflammation and reproductive research
MeSH classification; clinical practice observation
Anti-inflammatory Topical Acne

Optimized Application Scenarios


Reference Standard for Analytical Methods

Algestone (CAS 595-77-7) serves as a critical reference standard for the development and validation of analytical methods used in the quality control of progestin drug substances and products. Its well-defined physicochemical properties, including a melting point of 210-225°C and specific optical rotation (D22 +95° in CHCl3), provide reliable benchmarks for identity and purity testing via HPLC, GC, and spectroscopic methods . Procurement of high-purity algestone is essential for laboratories engaged in the synthesis, formulation, or regulatory analysis of algestone acetophenide and related 16α,17α-dihydroxyprogesterone derivatives .

Monthly Injectable Contraceptive Research

The combination of algestone acetophenide (150 mg) with estradiol enanthate (10 mg) represents a clinically validated once-monthly injectable contraceptive with a demonstrated Pearl Index of 0.018 . This high efficacy, coupled with its 24-day elimination half-life, makes it a compelling subject for comparative pharmacokinetic/pharmacodynamic studies against other long-acting progestins like DMPA . Research organizations and pharmaceutical developers investigating novel long-acting injectable formulations can utilize algestone acetophenide as a benchmark comparator to assess the relative performance of new chemical entities in terms of contraceptive efficacy and duration of action.

Selective Progesterone Receptor Tool Compound

Due to its reported high selectivity for the progesterone receptor with minimal androgenic or glucocorticoid activity, algestone acetophenide is a valuable tool compound for in vitro pharmacological studies . Researchers investigating pure progestogenic signaling pathways, without the confounding effects of AR or GR activation, should prioritize algestone acetophenide over less selective progestins such as medroxyprogesterone acetate . This selectivity is critical for accurately interpreting gene expression, cell proliferation, and receptor transactivation assays in cell lines derived from reproductive tissues.

Topical Formulation for Inflammatory Dermatoses

Given its established therapeutic role as a topical anti-inflammatory agent for acne, algestone acetophenide is a candidate for further research into novel dermatological formulations . This application scenario is distinct from the systemic use of other injectable progestins. Pharmaceutical scientists developing new topical treatments for inflammatory skin conditions can investigate the efficacy, stability, and skin penetration of algestone acetophenide in various vehicle formulations, leveraging its unique dual pharmacological profile.

Application
Selection Property
Validation Focus
Analytical Reference Standard
Defined physicochemical benchmarks
Identity and purity method validation for progestin QC
Monthly Injectable Contraceptive Research
Reported low Pearl Index and extended half-life
Comparative PK/PD endpoint review against long-acting progestins
Selective Progesterone Receptor Probe
High progesterone receptor selectivity
Off-target androgen/glucocorticoid receptor assessment in cell models
Topical Anti-Inflammatory Formulation Research
Unique dual systemic and topical research profile
Dermatological inflammation model endpoints and skin penetration studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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